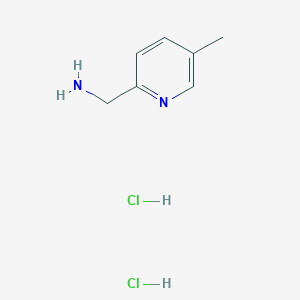

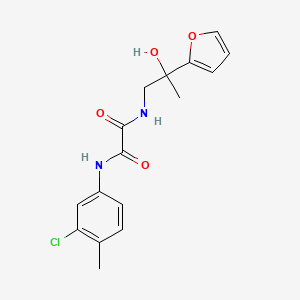

![molecular formula C14H17NO3 B2505892 Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1639944-21-0](/img/structure/B2505892.png)

Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate is a compound that falls within the category of azabicyclo compounds, which are of significant interest in medicinal chemistry due to their conformationally restricted structures that can mimic the bioactive conformations of flexible linear molecules. Although the specific compound is not directly mentioned in the provided papers, the general class of azabicyclo compounds is well-represented, indicating the importance of these structures in the development of new pharmaceuticals.

Synthesis Analysis

The synthesis of azabicyclo compounds is a topic of active research. For instance, an efficient multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been described, which serves as a versatile building block for further derivatization, particularly of the cyclobutane ring, to yield novel piperidine derivatives . This indicates that similar methodologies could potentially be applied to synthesize the compound , with an emphasis on selective functionalization to achieve the desired molecular architecture.

Molecular Structure Analysis

Azabicyclo compounds are characterized by their rigid structures, which can influence the biological activity of the molecules by restricting their conformational freedom. The molecular structure of these compounds is crucial as it can affect their interaction with biological targets. The synthesis of conformationally constrained prolines, which are derivatives of azabicyclo compounds, demonstrates the importance of the molecular structure in designing bioactive molecules .

Chemical Reactions Analysis

The reactivity of azabicyclo compounds is diverse, as evidenced by the isolation and characterization of 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylates, which can undergo ring opening to yield thiosulfonates or methyl sulfides under specific conditions . This highlights the potential for complex chemical transformations within the azabicyclo framework, which could be relevant for the functionalization of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo compounds are influenced by their structural features, such as the presence of heteroatoms and the degree of saturation within the ring system. For example, the synthesis of a complex azabicyclo compound with a chloromethyl and methoxy group demonstrates the intricate interplay between different functional groups and the core bicyclic structure, which can affect properties like solubility, stability, and reactivity . These properties are essential for the practical application of these compounds in medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Conversion to Tetrahydrofuran Derivatives

Mollet et al. (2012) and Leemans et al. (2010) describe the synthesis of bicyclic β-lactams, which are converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. These transformations involve hydrogenolysis and intramolecular nucleophilic substitution, showcasing the chemical versatility of similar compounds in organic synthesis (Mollet, D’hooghe, & Kimpe, 2012); (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).

Anti-Tumor Activity

Singh and Micetich (2003) discuss 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives with antitumor activity. Certain derivatives, particularly those with ester, amide, and ether derivatives, showed cytotoxicity against cancer cell lines, highlighting potential therapeutic applications (Singh & Micetich, 2003).

Intramolecular Hydrogen Abstraction

Francisco, Herrera, and Suárez (2003) describe the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. Their method involves intramolecular hydrogen abstraction, useful for preparing these bicyclic arrays and for selective oxidation of carbohydrates (Francisco, Herrera, & Suárez, 2003).

Synthesis of Enantiopure Analogues

Avenoza et al. (2002) report the synthesis of enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, analogues of 3-hydroxyproline. This showcases the application of similar compounds in the creation of restricted analogues for biological molecules (Avenoza, Barriobero, Busto, Cativiela, & Peregrina, 2002).

Synthesis of Azabicyclic Proline Analogues

Gil, Buñuel, and Cativiela (2006) demonstrate the synthesis of β-endo-substituted azabicyclic proline analogues. They developed a method for the epimerization of a formyl derivative, expanding the possibilities of synthesizing such bicyclic systems (Gil, Buñuel, & Cativiela, 2006).

Antibacterial Activity

Tsubouchi, Tsuji, Yasumura, and Ishikawa (1994) synthesized a series of 2-oxaisocephems, showing potent antibacterial activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This highlights the potential biomedical applications of similar compounds (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).

Propiedades

IUPAC Name |

benzyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14-7-8-15(9-12(14)18-14)13(16)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZPRJMVWGWTGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(CC1O2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-[2-(methylamino)ethyl]piperidine-4-carboxylate dihydrochloride](/img/structure/B2505809.png)

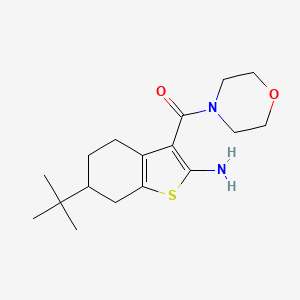

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505814.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2505817.png)

![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prolinamide](/img/structure/B2505820.png)

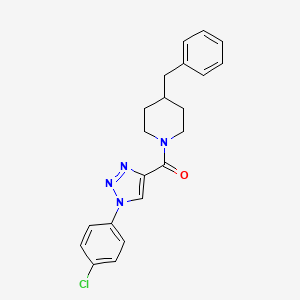

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

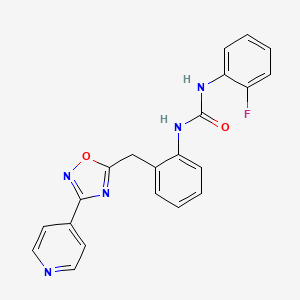

![3-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-thienylmethyl)benzamide](/img/structure/B2505831.png)